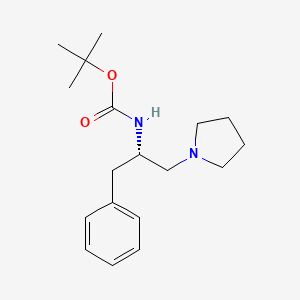

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

描述

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a synthetic organic compound with the molecular formula C18H28N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a phenyl-substituted pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, often under reductive amination conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any double bonds or carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), alcohols (ROH)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Carbamates with different alkyl or aryl groups

科学研究应用

Chemistry

In chemistry, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

作用机制

The mechanism of action of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine moieties contribute to the binding affinity and specificity of the compound.

相似化合物的比较

Similar Compounds

- (S)-tert-Butyl (1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate

- (S)-tert-Butyl (1-phenyl-3-(piperidin-1-yl)propan-2-yl)carbamate

- (S)-tert-Butyl (1-phenyl-3-(morpholin-1-yl)propan-2-yl)carbamate

Uniqueness

Compared to similar compounds, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is unique due to the specific positioning of the phenyl and pyrrolidine groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C₁₈H₂₈N₂O₂, with a molecular weight of approximately 304.43 g/mol. The compound features a tert-butyl group, a phenyl ring, and a pyrrolidine moiety, which contribute to its diverse biological activities and applications in drug development .

While the specific mechanism of action for this compound remains largely unexplored, general characteristics of carbamates suggest several potential interactions:

- Hydrolysis : The carbamate functional group can undergo hydrolysis in acidic or basic conditions, leading to the formation of amines and carbonic acid derivatives.

- Nucleophilic Substitution : The presence of the pyrrolidine nitrogen allows for nucleophilic substitution reactions, enhancing its versatility for synthetic modifications .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of antimalarial properties. It has been studied for its efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting its potential as a treatment option for malaria .

Table 1: Comparative Biological Activity

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimalarial activity against chloroquine-resistant strains | |

| 4-Methylaminoquinoline | Strong antimalarial activity; modifications enhance efficacy | |

| Pyrrolidine Derivatives | Diverse biological activities; intermediates in drug synthesis |

Study on Antimalarial Efficacy

A study evaluated the antimalarial activity of various carbamate derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of chloroquine-resistant P. falciparum strains. The study highlighted its potential to modulate ATP-binding cassette transporters, which are crucial in drug resistance mechanisms .

Pharmacokinetic Properties

Pharmacokinetic simulations using PK-Sim software have suggested that compounds similar to this compound exhibit favorable metabolic stability and membrane penetration capabilities. These properties are essential for developing effective therapeutic agents against resistant pathogens .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGYCDUVGHODP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468699 | |

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869377-95-7 | |

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。